![molecular formula C18H18N2O3 B2945406 N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide CAS No. 950230-08-7](/img/structure/B2945406.png)
N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide
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Description
N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide, also known as DMQX, is a synthetic compound that has been widely used in scientific research. It belongs to the family of quinoline derivatives and acts as a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor.
Scientific Research Applications
Therapeutic Potential and Bioactivity
Anticancer, Antibacterial, and Anti-inflammatory Properties :
- Derivatives similar to the specified compound, specifically N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, have been synthesized and are known for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. The synthesis involved a Povarov cycloaddition reaction/N-furoylation process, with the structures fully characterized by various spectroscopic techniques (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Tyrosinase Inhibition and Antioxidative Properties :
- Novel 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were synthesized and demonstrated potent inhibition against tyrosinase enzyme, suggesting potential use in treatments targeting pigment disorders or antioxidative therapies. The compounds showed much lower IC50 values compared to the standard kojic acid, indicating strong inhibitory activity. Kinetic mechanism analysis suggested a non-competitive inhibition model (Dige, Mahajan, Raza, et al., 2019).
Anti-Tuberculosis Activity :
- A study focusing on N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide derivatives reported the synthesis of compounds with in vitro anti-tuberculosis activity. The compounds were characterized by single crystal X-ray diffraction, spectroscopic techniques, and density functional theory (DFT) analysis (Bai, Wang, Chen, et al., 2011).
Antimalarial Activity :
- A series of compounds integrating the quinoline moiety with furan-2(3H)-ones was synthesized and evaluated for antimalarial activity against P. falciparum. Some compounds exhibited promising activity, highlighting the potential of furan-quinoline derivatives in antimalarial drug development (Alam, Sarkar, Alam, et al., 2011).
properties
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-4-6-15-14(8-11)16(9-12(2)19-15)20-18(21)17-7-5-13(23-17)10-22-3/h4-9H,10H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIYYVYBPPEONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=C(O3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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